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molecular formula C6H13NO2 B3259374 2-(Butylamino)acetic acid CAS No. 3182-81-8

2-(Butylamino)acetic acid

Cat. No. B3259374
M. Wt: 131.17 g/mol
InChI Key: RRWZZMHRVSMLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05827881

Procedure details

A! A 32% solution of sodium hydroxide (123 ml) was added to a mixture of glycin (50 g, 0.66 mole) and butyl bromide (75 ml, 0.66 mole) in methanol (600 ml) and water (600 ml), the reaction mixture was refluxed for 24 hours, then the solvend was evaporated under vacuum. The crude was dissolved in ethanol, the salts were filtered off 3 times, and the solvent was evaporated under vacuum. The resulting crude was purified by flash chromatography (eluent: chloroform/methanol/concentrated ammonia 6:4:0.5) yielding 36 g of N-butyl-glycine.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
123 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH2:8](Br)[CH2:9][CH2:10][CH3:11]>CO.O>[CH2:8]([NH:3][CH2:4][C:5]([OH:7])=[O:6])[CH2:9][CH2:10][CH3:11] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
123 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvend was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in ethanol
FILTRATION
Type
FILTRATION
Details
the salts were filtered off 3 times
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified by flash chromatography (eluent: chloroform/methanol/concentrated ammonia 6:4:0.5)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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